2,4-Difluorophenylhydrazine hydrochloride

Catalog No.
S714669
CAS No.
51523-79-6
M.F
C6H7ClF2N2
M. Wt
180.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Difluorophenylhydrazine hydrochloride

CAS Number

51523-79-6

Product Name

2,4-Difluorophenylhydrazine hydrochloride

IUPAC Name

(2,4-difluorophenyl)hydrazine;hydrochloride

Molecular Formula

C6H7ClF2N2

Molecular Weight

180.58 g/mol

InChI

InChI=1S/C6H6F2N2.ClH/c7-4-1-2-6(10-9)5(8)3-4;/h1-3,10H,9H2;1H

InChI Key

AAMNNSRHAVREBH-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)F)NN.Cl

Canonical SMILES

C1=CC(=C(C=C1F)F)NN.Cl

2,4-Difluorophenylhydrazine hydrochloride is a chemical compound with the molecular formula C6H7ClF2N2C_6H_7ClF_2N_2 and a CAS number of 51523-79-6. It appears as white to light brown crystalline powder and is primarily used in various chemical synthesis applications. The compound is characterized by its two fluorine atoms attached to the phenyl ring, which significantly influences its chemical reactivity and biological activity .

  • Irritant properties: May cause skin and eye irritation [].
  • Respiratory issues: Inhalation may cause respiratory problems [].

Limited Availability of Scientific Research Information:

Potential Applications based on Chemical Structure:

Based on its chemical structure, 2,4-DFPH possesses functional groups commonly used in organic synthesis and derivatization reactions. Here are some potential areas where 2,4-DFPH could be employed, but further research is required to confirm its actual use in these applications:

  • Derivatization Agent: The hydrazine group in 2,4-DFPH can react with carbonyl groups (C=O) present in various organic compounds, forming hydrazones. This property makes it a potential candidate for derivatizing molecules for further analysis or purification techniques like chromatography .
  • Intermediate in Organic Synthesis: The presence of the fluoro (F) groups and the hydrazine functionality might make 2,4-DFPH a suitable intermediate in the synthesis of more complex molecules with desired properties, such as specific biological activities. However, specific examples of its use in such synthesis haven't been readily identified in the scientific literature.
, notably:

  • Condensation Reactions: It can react with carbonyl compounds to form hydrazones, which are useful intermediates in organic synthesis.
  • Reduction Reactions: The compound can undergo reduction to form corresponding amines.
  • Nucleophilic Substitution: The fluorine atoms can be substituted under specific conditions, allowing for further functionalization of the molecule.

These reactions make it a versatile building block in synthetic organic chemistry .

2,4-Difluorophenylhydrazine hydrochloride exhibits notable biological activities. It has been reported to possess:

  • Antimicrobial Properties: Some studies indicate that it may inhibit the growth of certain bacteria and fungi.
  • Cytotoxic Effects: The compound shows cytotoxicity against various cancer cell lines, making it a candidate for further investigation in cancer research .
  • Potential as a Drug Intermediate: Given its ability to form derivatives that may exhibit enhanced pharmacological properties, it is often explored for use in drug development .

Several methods exist for synthesizing 2,4-difluorophenylhydrazine hydrochloride:

  • From 2,4-Difluorobenzaldehyde: This method typically involves the reaction of 2,4-difluorobenzaldehyde with hydrazine hydrate in the presence of an acid catalyst.
  • Via Fluorination Reactions: Starting from phenylhydrazine, fluorination can be performed using fluorinating agents to introduce the two fluorine atoms at the ortho positions.
  • Hydrochloride Salt Formation: The final step often involves reacting the base form of 2,4-difluorophenylhydrazine with hydrochloric acid to yield the hydrochloride salt .

The applications of 2,4-difluorophenylhydrazine hydrochloride are diverse:

  • Chemical Intermediates: It serves as a precursor in the synthesis of pharmaceuticals and agrochemicals.
  • Research Tool: Utilized in laboratories for studying reaction mechanisms involving hydrazines.
  • Analytical Chemistry: Employed in analytical methods for detecting carbonyl compounds through hydrazone formation .

Interaction studies involving 2,4-difluorophenylhydrazine hydrochloride have focused on its reactivity with various biological molecules:

  • Protein Binding Studies: Research indicates potential interactions with proteins, which may affect enzyme activity or signaling pathways.
  • Metabolic Studies: Investigations into how this compound is metabolized in biological systems reveal insights into its safety and efficacy as a therapeutic agent .

Several compounds share structural similarities with 2,4-difluorophenylhydrazine hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
PhenylhydrazineNo fluorine substituentsBasic hydrazine structure
3-FluorophenylhydrazineOne fluorine substituentSlightly altered reactivity
4-FluorophenylhydrazineOne fluorine substituentDifferent biological activity profile
2-AminophenylhydrazineAmino group instead of fluorinesPotentially more polar and reactive

The uniqueness of 2,4-difluorophenylhydrazine hydrochloride lies in its specific substitution pattern that enhances its reactivity and biological activity compared to these similar compounds. The incorporation of two fluorines at the ortho positions significantly alters both its chemical properties and potential applications in medicinal chemistry .

Molecular Architecture and Crystallographic Characterization

2,4-Difluorophenylhydrazine hydrochloride consists of a phenyl ring substituted with fluorine atoms at the 2- and 4-positions, bonded to a hydrazine group (-NHNH2), which is protonated to form a hydrochloride salt. The molecular formula is C₆H₇ClF₂N₂, with a molecular weight of 180.58 g/mol. The phenyl ring’s fluorine substituents create an electron-deficient aromatic system, while the hydrazine moiety introduces a nucleophilic site capable of participating in condensation or cyclization reactions.

Crystallographic data for this compound are not explicitly reported in the provided sources, but structural analogs like 4-fluorophenylhydrazine hydrochloride (CAS 823-85-8) and 2,3-dichlorophenylhydrazine hydrochloride (CAS 21938-47-6) suggest common packing motifs. In such derivatives, intermolecular hydrogen bonding between the hydrazinium ion (N-NH3⁺) and chloride anions typically stabilizes crystal lattices. For 2,4-difluorophenylhydrazine hydrochloride, the fluorine substituents likely influence the dihedral angles between the phenyl and hydrazine groups, potentially inducing steric strain or electronic modulation of the N-N bond.

Comparative Analysis of Hydrazine Hydrochloride Derivatives

The structural and electronic properties of 2,4-difluorophenylhydrazine hydrochloride differ significantly from other halogenated hydrazine derivatives. Table 1 compares key parameters of selected analogs:

CompoundCAS NumberSubstituentsMolecular Weight (g/mol)Key Electronic Feature
2,4-Difluorophenylhydrazine HCl51523-79-62-F, 4-F180.58Electron-withdrawing fluorine atoms
4-Fluorophenylhydrazine HCl823-85-84-F162.59Single fluorine at para position
2,3-Dichlorophenylhydrazine HCl21938-47-62-Cl, 3-Cl177.03Ortho-chlorine steric hindrance
4-Chlorophenylhydrazine HCl1073-70-74-Cl179.04Electron-withdrawing chlorine

Key Observations:

  • Steric Effects: Ortho-substituted derivatives (e.g., 2,3-dichlorophenylhydrazine HCl) exhibit increased steric hindrance, which may reduce reactivity compared to para-substituted analogs.
  • Electronic Effects: Fluorine’s higher electronegativity compared to chlorine or hydrogen amplifies the electron-withdrawing inductive effect, potentially stabilizing hydrazine’s lone pair via resonance.
  • Hydrogen Bonding: The hydrazinium ion’s protonated nitrogen enables strong H-bonding with chloride anions, a feature conserved across derivatives.

Stereoelectronic Effects of Fluorine Substituents

The 2,4-difluorophenyl group exerts significant stereoelectronic influence on the hydrazine moiety:

  • Inductive Effects:
    Fluorine’s electronegativity withdraws electron density from the phenyl ring, polarizing the C-F bonds and adjacent C-N bonds. This inductive pull stabilizes the hydrazinium ion’s positive charge, potentially enhancing its reactivity in nucleophilic substitution reactions.

  • Conjugation and Resonance:
    The fluorine atoms’ ability to participate in resonance (albeit weaker than chlorine) may slightly delocalize electron density from the phenyl ring to the hydrazine group. This effect is less pronounced than in chlorinated analogs but contributes to the compound’s stability.

  • Steric Constraints:The 2-fluorine substituent introduces moderate steric hindrance, which could limit coplanarity between the phenyl and hydrazine groups. This twist may reduce π-conjugation and influence the compound’s reactivity in cyclization or coupling reactions.

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (91.3%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (91.3%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (93.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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